N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Biological Activity
N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C25H24N6O4S |
Molecular Weight | 504.6 g/mol |
CAS Number | 921080-30-0 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives containing oxadiazole moieties have shown antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that related pyrimidine derivatives possess antibacterial and antifungal activities. The presence of the thioamide group in the structure is thought to enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against pathogens .
Anticonvulsant Activity
Recent investigations into the anticonvulsant potential of related compounds have shown promising results. For example, structural analogs have been synthesized and tested in animal models for their ability to prevent seizures. The introduction of specific substituents has been linked to improved lipophilicity and bioavailability, which are critical for central nervous system (CNS) penetration .
Case Studies
-
Anticancer Activity Study
- Objective : To assess the antiproliferative effects of N-(4-acetamidophenyl)-2-thioacetamide derivatives.
- Method : Various derivatives were synthesized and tested against human cancer cell lines.
- Findings : Certain derivatives showed IC50 values in the low micromolar range, indicating significant cytotoxicity.
-
Antimicrobial Efficacy
- Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticonvulsant Screening
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-14(31)25-16-9-11-17(12-10-16)26-18(32)13-35-22-19-21(29(2)24(34)30(3)23(19)33)27-20(28-22)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBUBDLXSCNTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.